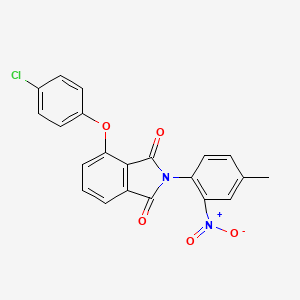![molecular formula C19H29NO6 B4044239 1-[4-(3-Methoxyphenoxy)butyl]azepane;oxalic acid](/img/structure/B4044239.png)
1-[4-(3-Methoxyphenoxy)butyl]azepane;oxalic acid
Übersicht
Beschreibung
1-[4-(3-Methoxyphenoxy)butyl]azepane;oxalic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a 1-[4-(3-methoxyphenoxy)butyl]azepane moiety combined with oxalic acid, forming a salt. The presence of both the azepane ring and the methoxyphenoxy group contributes to its distinctive chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in studying receptor-ligand interactions.
Medicine: Preliminary studies suggest its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It can be used in the development of new materials with unique properties.
Vorbereitungsmethoden
The synthesis of 1-[4-(3-methoxyphenoxy)butyl]azepane;oxalic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxyphenol with 4-bromobutylamine to form 4-(3-methoxyphenoxy)butylamine.
Cyclization: The intermediate undergoes cyclization with azepane to form 1-[4-(3-methoxyphenoxy)butyl]azepane.
Salt Formation: Finally, the azepane derivative is reacted with oxalic acid to form the desired compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1-[4-(3-Methoxyphenoxy)butyl]azepane;oxalic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The azepane ring can be reduced under specific conditions to form secondary amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Wirkmechanismus
The mechanism by which 1-[4-(3-methoxyphenoxy)butyl]azepane;oxalic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenoxy group can bind to specific sites on proteins, modulating their activity. The azepane ring may also play a role in enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[4-(3-methoxyphenoxy)butyl]azepane;oxalic acid include:
1-[4-(2-Methoxyphenoxy)butyl]azepane: This compound differs by the position of the methoxy group on the phenoxy ring.
1-[4-(3-Methoxyphenoxy)butyl]piperidine: This compound has a piperidine ring instead of an azepane ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[4-(3-methoxyphenoxy)butyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.C2H2O4/c1-19-16-9-8-10-17(15-16)20-14-7-6-13-18-11-4-2-3-5-12-18;3-1(4)2(5)6/h8-10,15H,2-7,11-14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIMOJFHNQJJBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCN2CCCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-8-[4-(4-nitrophenoxy)butoxy]quinoline](/img/structure/B4044159.png)

![methyl 1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinate](/img/structure/B4044169.png)


![4-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4044193.png)
![2,6-dimethyl-4-[4-(3-methyl-4-nitrophenoxy)butyl]morpholine oxalate](/img/structure/B4044203.png)
![N-[3-(3-ethoxyphenoxy)propyl]butan-2-amine;oxalic acid](/img/structure/B4044205.png)

![1-[(4-chlorophenyl)methyl]-N-(1-methoxypropan-2-yl)triazole-4-carboxamide](/img/structure/B4044245.png)
![(4E)-4-[[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one](/img/structure/B4044249.png)
![1-[2-(4-Chlorophenoxy)ethyl]azepane;oxalic acid](/img/structure/B4044253.png)
![(4-benzylpiperazin-1-yl)-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]methanone](/img/structure/B4044254.png)

